2-cyclopropyl-1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazole is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a benzimidazole core, which is known for its diverse biological activities, coupled with a cyclopropyl group and a methoxyphenoxyethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazole typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of ortho-phenylenediamine with a suitable aldehyde or carboxylic acid. The cyclopropyl group is then introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents. The final step involves the attachment of the 4-methoxyphenoxyethyl group through an etherification reaction, using reagents such as sodium hydride and 4-methoxyphenol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclopropanation step and high-efficiency purification techniques like crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the benzimidazole ring to a dihydrobenzimidazole.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium methoxide, other nucleophiles
Major Products Formed
Oxidation: Benzimidazole N-oxides
Reduction: Dihydrobenzimidazole derivatives
Substitution: Various substituted benzimidazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s unique structure allows it to interact with various pathways, potentially leading to the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-5-[2-(2-methoxyphenoxy)ethyl]-1,3,4-oxadiazole
- {4-cyclopropyl-2-[2-(4-methoxyphenoxy)ethyl]-1,3-thiazol-5-yl}methanol
Uniqueness
Compared to similar compounds, 2-cyclopropyl-1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazole stands out due to its benzimidazole core, which is known for its broad spectrum of biological activities. The presence of the cyclopropyl group and the methoxyphenoxyethyl side chain further enhances its chemical stability and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C19H20N2O2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-cyclopropyl-1-[2-(4-methoxyphenoxy)ethyl]benzimidazole |
InChI |
InChI=1S/C19H20N2O2/c1-22-15-8-10-16(11-9-15)23-13-12-21-18-5-3-2-4-17(18)20-19(21)14-6-7-14/h2-5,8-11,14H,6-7,12-13H2,1H3 |
InChI Key |
JDHRJSOIQYTALD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.